Cas no 4097-22-7 (2',3'-Dideoxyadenosine)

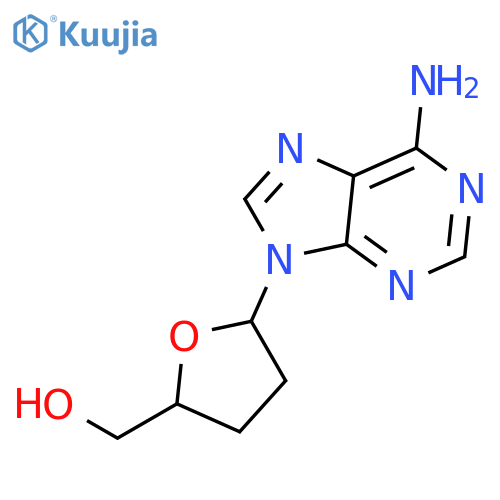

2',3'-Dideoxyadenosine structure

商品名:2',3'-Dideoxyadenosine

2',3'-Dideoxyadenosine 化学的及び物理的性質

名前と識別子

-

- ((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol

- DDA

- Acerola

- 2′,3′-Dideoxyadenosine

- 2',3'-Dideoxyadenosine

- [(2S,5R)-5-(6-aminopurin-9-yl)oxolan-2-yl]methanol

- Dideoxy Adenosine

- 9-(2,3-Dideoxy-beta-D-ribofuranosyl)adenine

- 9-(2,3-Dideoxy-β-D-ribofuranosyl)adenine

- Didanosine impurity G

- Didanosine Related CoMpound B

- 2',3'-Dideoxy-adenosine

- dideoxyadenosine

- ADENOSINE, 2',3'-DIDEOXY-

- ddAdo

- C10H13N5O2

- D2A

- 4Q86AH641A

- DSSTox_CID_3771

- DSSTox_RID_77189

- DSSTox_GSID_23771

- [(2S,5R)-5-(6-aminopurin-9-yl)tetrahydrofuran-2-yl]methanol

- ddA (Antiviral)

- SMR000677932

- NSC98700

- [(2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl

- Didanosine impurity G, European Pharmacopoeia (EP) Reference Standard

- 2',3'-Dideoxyadenosine, >=97% (HPLC)

- CS-W014157

- 5-26-16-00256 (Beilstein Handbook Reference)

- CHEBI:91207

- CCRIS 428

- [(2S,5R)-5-(6-amino-9H-purin-9-yl)tetrahydrofuran-2-yl]methanol

- MLS001055366

- A848008

- 4097-22-7

- 2',3'-DIDEOXYADENOSINE [WHO-IP]

- Tox21_201121

- SCHEMBL3541

- WVXRAFOPTSTNLL-NKWVEPMBSA-N

- s5979

- CHEMBL14925

- AM20100090

- NCGC00090791-03

- D3065

- 6-AMINO-9-(2',3'-DIDEOXY-.BETA.-D-GLYCERO-PENTOFURANOSYL)PURINE

- 9-(2,3-DIDEOXY-.BETA.-D-GLYCERO-PENTOFURANOSYL)-9H-PURIN-6-AMINE [WHO-IP]

- UNII-4Q86AH641A

- EINECS 223-853-2

- AKOS015896852

- [(2S,5R)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl]methanol

- W-202681

- AC-332

- CAS-4097-22-7

- AKOS015833087

- CHEMBL23094

- 2'-3'-dideoxyadenosine

- DTXCID203771

- HMS3039N07

- NSC 98700

- 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine (2?,3?-Dideoxyadenosine)

- DIDANOSINE IMPURITY G [WHO-IP]

- 9-(2,3-Dideoxy-beta-D-glycero-pentofuranosyl)-9H-purin-6-amine (2',3'-Dideoxyadenosine)

- ddA & GM-CSF

- MLS006010855

- 2',3'-Dideoxyadenosine & Granulocyte-macrophage colony-stimulating factor

- NCGC00258673-01

- Tox21_111022

- NSC-98700

- MFCD00010534

- BRN 0619924

- NCGC00090791-01

- AS-12357

- DTXSID2023771

- NCGC00090791-04

- Q27163127

- DIDANOSINE IMPURITY G [EP IMPURITY]

- [(2R,5S)-5-(6-Amino-purin-9-yl)-tetrahydro-furan-2-yl]-methanol

- DIDEOXYADENOSINE [MART.]

- HY-W013441

- BDBM50004352

- 2 inverted exclamation marka,3 inverted exclamation marka-Dideoxyadenosine

- NCGC00090791-02

- NS00030891

- DIDEOXYADENOSINE [MI]

- 9-(2,3-dideoxy-.beta.-d-glycero-pentofuranosyl)-9h-purin-6-amine

- 6-Amino-9-(2''3'-dideoxy-beta-D-glycero-pentofuranosyl)purine

- ((2S,5R)-5-(6-amino-9H-purin-9-yl)oxolan-2-yl)methanol

- BETA-D-ERYTHRO-PENTOFURANOSIDE, ADENINE-9 2,3-DIDEOXY-

- 2,3-DIDEOXY-BETA-D-RIBOFURANOSYLADENINE

- GLYCERO-PENTOPYRANOSYLADENINE

- BRD-K84794093-001-07-5

- DIDEOXYADENOSINE (MART.)

- 9-(2,3-DIDEOXY-BETA-D-GLYCERO-PENTOFURANOSYL)-9H-PURIN-6-AMINE

- 6-amino-9-(2',3'-dideoxy-beta-D-glycero-pentofuranosyl)purine

- 2',3' Dideoxyadenosine

- DIDANOSINE IMPURITY G (EP IMPURITY)

-

- MDL: MFCD00010534

- インチ: 1S/C10H13N5O2/c11-9-8-10(13-4-12-9)15(5-14-8)7-2-1-6(3-16)17-7/h4-7,16H,1-3H2,(H2,11,12,13)/t6-,7+/m0/s1

- InChIKey: WVXRAFOPTSTNLL-NKWVEPMBSA-N

- ほほえんだ: O1[C@]([H])(C([H])([H])O[H])C([H])([H])C([H])([H])[C@]1([H])N1C([H])=NC2=C(N([H])[H])N=C([H])N=C12

- BRN: 0619924

計算された属性

- せいみつぶんしりょう: 235.10700

- どういたいしつりょう: 235.106925

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 17

- 回転可能化学結合数: 2

- 複雑さ: 279

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 3

- 疎水性パラメータ計算基準値(XlogP): -0.2

- トポロジー分子極性表面積: 99.1

じっけんとくせい

- 色と性状: はくしょくけっしょうふんまつ

- 密度みつど: 1.2455 (rough estimate)

- ゆうかいてん: 181-184 °C (lit.)

- ふってん: 377.64°C (rough estimate)

- フラッシュポイント: 539.1ºC at 760 mmHg

- 屈折率: -34 ° (C=1, H2O)

- PSA: 99.08000

- LogP: 0.65960

- ひせんこうど: -29 ±2°(c=1%,in H2O)

- マーカー: 3101

2',3'-Dideoxyadenosine セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H303

- 警告文: P312

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:2

- 危険カテゴリコード: 34-36/37-22

- セキュリティの説明: S26; S27; S36/37/39; S45

- RTECS番号:AU7358900

-

危険物標識:

- ちょぞうじょうけん:Please store the product under the recommended conditions in the Certificate of Analysis.

- リスク用語:R34

2',3'-Dideoxyadenosine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2',3'-Dideoxyadenosine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A204150-250mg |

((2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |

4097-22-7 | 98% | 250mg |

$78.0 | 2025-02-21 | |

| abcr | AB354572-1 g |

2',3'-Dideoxyadenosine, 98%; . |

4097-22-7 | 98% | 1g |

€481.20 | 2023-06-20 | |

| abcr | AB354572-250mg |

2',3'-Dideoxyadenosine, 98%; . |

4097-22-7 | 98% | 250mg |

€216.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1032202-250mg |

2',3'-Dideoxyadenosine |

4097-22-7 | 98% | 250mg |

¥712 | 2023-04-14 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-202406B-25mg |

2′,3′-Dideoxyadenosine, |

4097-22-7 | ≥97% | 25mg |

¥2896.00 | 2023-09-05 | |

| Fluorochem | 211575-1g |

2S,5R)-5-(6-Amino-9H-purin-9-yl)tetrahydrofuran-2-yl)methanol |

4097-22-7 | 95% | 1g |

£213.00 | 2022-02-28 | |

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032046-5mg |

2',3'-Dideoxyadenosine |

4097-22-7 | 98% | 5mg |

¥74 | 2023-09-09 | |

| TRC | D439850-100mg |

Dideoxy Adenosine |

4097-22-7 | 100mg |

$236.00 | 2023-05-18 | ||

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R032046-1g |

2',3'-Dideoxyadenosine |

4097-22-7 | 98% | 1g |

¥1632 | 2023-09-09 | |

| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | D3065-100MG |

2',3'-Dideoxyadenosine |

4097-22-7 | >98.0%(T)(HPLC) | 100mg |

¥2185.00 | 2023-09-08 |

2',3'-Dideoxyadenosine 関連文献

-

1. Stereospecific synthesis of unnatural β-L-enantiomers of 2-chloroadenine pentofuranonucleoside derivativesArnaud Marchand,Thierry Lioux,Christophe Mathé,Jean-Louis Imbach,Gilles Gosselin J. Chem. Soc. Perkin Trans. 1 1999 2249

-

Can Wu,Pingcui Xu,Xuping Wang,Dan Shou,Nani Wang,Yan Zhu Anal. Methods 2019 11 3590

-

3. Synthesis of a fluorescent derivative of 6-N-[N-(6-aminohexyl)carbamoyl)-2′,3′-dideoxyadenosine 5′-triphosphate for detection of nucleic acidsThomas Schoetzau,Sven Klingel,Regina Wartbichler,Ulrich Koert,Joachim W. Engels J. Chem. Soc. Perkin Trans. 1 2000 1411

-

4. Synthesis of 2′,3′-dideoxy-3-isoadenosine: a new structural analogue of the anti-HIV active compound, 2′,3′-dideoxyadenosineVasu Nair,Greg S. Buenger,Nelson J. Leonard,Jan Balzarini,Erik De Clercq J. Chem. Soc. Chem. Commun. 1991 1650

-

Stefano D'Errico,Giorgia Oliviero,Jussara Amato,Nicola Borbone,Vincenzo Cerullo,Akseli Hemminki,Vincenzo Piccialli,Sabrina Zaccaria,Luciano Mayol,Gennaro Piccialli Chem. Commun. 2012 48 9310

推奨される供給者

Amadis Chemical Company Limited

(CAS:4097-22-7)2',3'-Dideoxyadenosine

清らかである:99%/99%

はかる:1g/5g

価格 ($):256.0/898.0